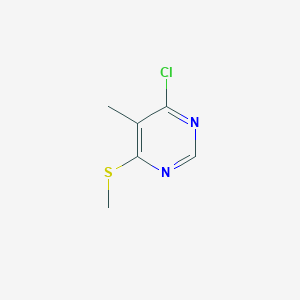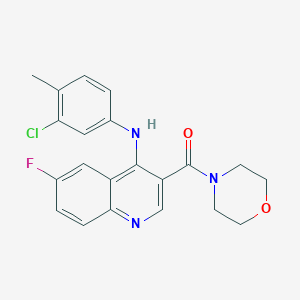![molecular formula C14H13FN2S B2469889 2-[(4-fluorophenyl)sulfanyl]-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine CAS No. 343374-37-8](/img/structure/B2469889.png)
2-[(4-fluorophenyl)sulfanyl]-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[(4-fluorophenyl)sulfanyl]-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine”, also known as FPSP, is a novel heterocyclic compound. It has a molecular formula of C14H13FN2S and an average mass of 260.330 Da .
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as FPSP, involves the reaction of key intermediates with different reagents . The structures of the newly synthesized compounds are elucidated through microanalysis, IR, 1H NMR, 13C NMR, and mass spectroscopy .Molecular Structure Analysis
The molecular structure of FPSP is determined by its molecular formula, C14H13FN2S . Further analysis of the molecular structure would require more specific data such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic systems with a pyrimidine nucleus, including derivatives of 2-[(4-fluorophenyl)sulfanyl]-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine, demonstrate a broad spectrum of biological activities. These activities encompass antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties. The synthesis of these heterocyclic sulfanylpyrimidin-4(3H)-one derivatives employs simple and efficient methods, yielding excellent outcomes in various experimental conditions (Bassyouni & Fathalla, 2013).
Structural Analysis and Molecular Docking
Another study focused on the hydrogen-bonded chains in isostructural derivatives of this compound. These chains and sheets were analyzed for their crystal structure, offering insights into the molecular architecture and potential applications in material science or drug development (Portilla et al., 2005).
Antitumor and Antibacterial Agents
Some 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines, structurally related to this compound, have been synthesized as potential inhibitors of thymidylate synthase (TS) and evaluated as antitumor and/or antibacterial agents. These compounds demonstrated significant potency, suggesting their potential use in cancer treatment and infection control (Gangjee et al., 1996).
Cytotoxic Activity
Novel 5-methyl-4-thiopyrimidine derivatives, sharing structural similarities with this compound, were synthesized and their cytotoxic activities were evaluated against various cancer cell lines. These studies provide insights into the design of new chemotherapeutic agents (Stolarczyk et al., 2018).
Antiviral Applications
A specific study detailed the quantum chemical insight into a molecule structurally related to this compound, highlighting its antiviral potency against SARS-CoV-2. The research delved into molecular structure, vibrational assignments, and drug likeness, indicating its potential as a therapeutic agent in the fight against COVID-19 (Mary et al., 2020).
Anti-Inflammatory and Antioxidant Properties
Another study synthesized pyrazole derivatives from precursors structurally related to this compound. These compounds exhibited significant anti-inflammatory and antioxidant properties, suggesting their potential therapeutic application in related disorders (Thangarasu et al., 2019).
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2S/c1-9-12-3-2-4-13(12)17-14(16-9)18-11-7-5-10(15)6-8-11/h5-8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUYJDGOZNYEDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)SC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-(2-((4-(2,5-dimethylphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2469806.png)
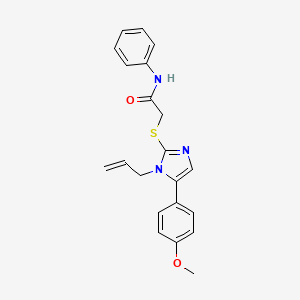

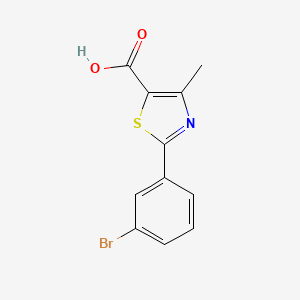

![N-(5-fluoro-2-methylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2469811.png)
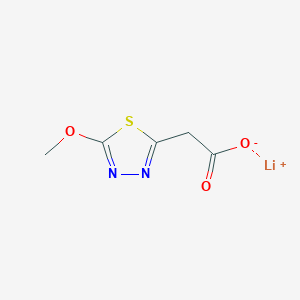
![N-(4-ethoxyphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2469814.png)
![[3-Chloro-4-(difluoromethyl)phenyl]methanol](/img/structure/B2469815.png)
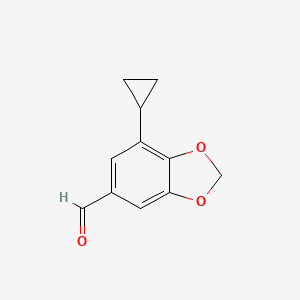
![N-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2469818.png)
